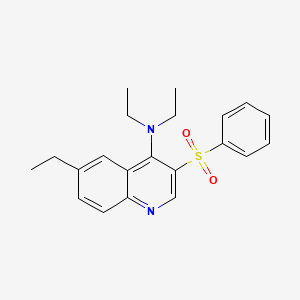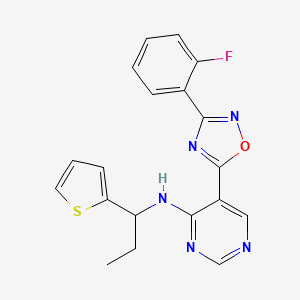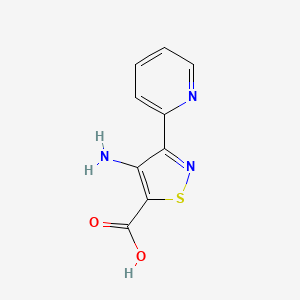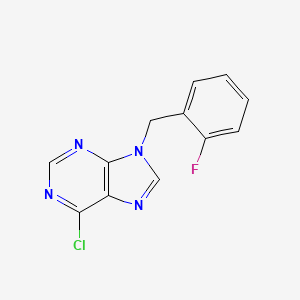![molecular formula C18H16N4O2S B2613140 N-[(furan-2-yl)methyl]-2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide CAS No. 460321-08-8](/img/structure/B2613140.png)
N-[(furan-2-yl)methyl]-2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(furan-2-yl)methyl]-2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a furan ring, a triazoloquinoline moiety, and a sulfanylacetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan-2-carboxylic acid with a suitable reducing agent to obtain furan-2-ylmethanol, which is then converted to furan-2-ylmethyl bromide using phosphorus tribromide.
Synthesis of the triazoloquinoline moiety: This involves the cyclization of 4-methylquinoline-3-carboxylic acid with hydrazine hydrate to form the triazoloquinoline ring system.
Coupling reaction: The furan-2-ylmethyl bromide is then reacted with the triazoloquinoline derivative in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
N-[(furan-2-yl)methyl]-2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The triazoloquinoline moiety can be reduced to form dihydro derivatives.
Substitution: The sulfanylacetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrotriazoloquinoline derivatives.
Substitution: Various substituted sulfanylacetamide derivatives.
科学研究应用
N-[(furan-2-yl)methyl]-2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features and ability to interact with various biological targets.
Pharmaceuticals: It can be used as a lead compound for the development of new drugs targeting specific diseases.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and optoelectronic devices.
作用机制
The mechanism of action of N-[(furan-2-yl)methyl]-2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The furan ring and triazoloquinoline moiety can interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, the compound may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to apoptosis and reduced tumor growth.
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share the triazole ring system and have shown similar biological activities.
Furan-2-yl[1,3,4]oxadiazole-2-thiol: This compound contains a furan ring and has been studied for its antimicrobial properties.
Indole derivatives: Indole-based compounds have diverse biological activities and share some structural similarities with the triazoloquinoline moiety.
Uniqueness
N-[(furan-2-yl)methyl]-2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide is unique due to the combination of its furan, triazoloquinoline, and sulfanylacetamide groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a promising candidate for drug development and other scientific applications.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-12-9-13-5-2-3-7-15(13)22-17(12)20-21-18(22)25-11-16(23)19-10-14-6-4-8-24-14/h2-9H,10-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXFFBNLWBJPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![11-ethyl-10,12-dioxo-2,5,8-trithia-4,11-diazatricyclo[7.3.0.03,7]dodeca-1(9),3,6-triene-6-carbonitrile](/img/structure/B2613065.png)
![N-(2-fluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2613066.png)
![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2613067.png)
![1-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B2613068.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2613070.png)

![2-((2-(4-fluorophenyl)-3-(hydroxymethyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2613075.png)


![2-(ethylsulfanyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide](/img/structure/B2613078.png)
